molecular formula C25H23NO5 B4571154 2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate

2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate

Cat. No.: B4571154
M. Wt: 417.5 g/mol
InChI Key: GBWWAZBCMUOHNO-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-biphenylyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate is 417.15762283 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Miscibility and Osteocompatibility in Biomaterials

Research on biodegradable blends of poly[(ethyl alanato) (p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid) (PLAGA) demonstrates the potential of certain biphenyl and phenoxy substituted compounds in biomedical applications, particularly in musculoskeletal applications. These materials exhibit promising miscibility and osteocompatibility, indicating their utility in creating scaffolds that support bone regeneration and repair (Deng et al., 2008).

Mechanism of Anaerobic Ether Cleavage

Research on the anaerobic degradation of 2-phenoxyethanol by bacteria reveals insights into the biochemical pathways and enzyme mechanisms involved in the ether bond cleavage. Such studies are crucial for understanding the biodegradation of synthetic compounds and their potential environmental impact (Speranza et al., 2002).

Photodecarboxylative Additions in Organic Synthesis

Studies on photoreactions involving N,N-dimethylated α-amino acid salts and N-methylphthalimide highlight the role of certain glycinate derivatives in organic synthesis, particularly in light-induced chemical transformations. These reactions offer pathways for constructing complex molecules with potential applications in medicinal chemistry and materials science (Gallagher et al., 2010).

α-Oxidation of Aromatic Ketones

Research on the α-oxidation of aromatic ketones using palladium catalysis demonstrates the synthetic utility of compounds bearing phenoxy and glycinate functionalities. These studies are significant for the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules (Chen et al., 2016).

Corrosion Inhibition Studies

Quantum chemical calculations on quinoxalines compounds, including structures related to glycinate derivatives, show their potential as corrosion inhibitors for metals. This research is important for developing new materials that protect metals from corrosion in industrial and environmental contexts (Zarrouk et al., 2014).

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[2-(2-methylphenoxy)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-18-7-5-6-10-23(18)30-17-24(28)26-15-25(29)31-16-22(27)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-14H,15-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWWAZBCMUOHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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